molecular formula C10H14N2O2 B7967157 4-Amino-2-hydroxy-N-isopropylbenzamide

4-Amino-2-hydroxy-N-isopropylbenzamide

Cat. No.: B7967157
M. Wt: 194.23 g/mol
InChI Key: ZLRQAOVIJBIJCH-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group at the 4-position, a hydroxyl group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-N-isopropylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-amino-2-hydroxybenzoic acid is then reacted with isopropylamine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-amino-2-oxo-N-isopropylbenzamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

4-Amino-2-hydroxy-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The isopropyl group may enhance its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-isopropylbenzamide: Lacks the hydroxyl group at the 2-position.

    2-Hydroxy-N-isopropylbenzamide: Lacks the amino group at the 4-position.

    4-Amino-2-hydroxybenzamide: Lacks the isopropyl group on the amide nitrogen.

Uniqueness

4-Amino-2-hydroxy-N-isopropylbenzamide is unique due to the presence of both the amino and hydroxyl groups on the benzene ring, along with the isopropyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2-hydroxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-10(14)8-4-3-7(11)5-9(8)13/h3-6,13H,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRQAOVIJBIJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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